Bienvenue dans la boutique en ligne BenchChem!

N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

Antileishmanial Neglected Tropical Diseases In Vivo Efficacy

JM34 (CAS 138914-64-4) is a mechanistically unique pyridinylamide anti-inflammatory that suppresses TNF-α production without COX inhibition – a profile unattainable with traditional NSAIDs. Validated in murine L. mexicana models (≥73% organ parasite reduction at 10 mg/kg/day), JM34 demonstrates broad-spectrum antileishmanial activity (IC50 28–30 μM) and inhibits dendritic cell maturation. For immunology and parasitology R&D, JM34 provides the COX-sparing, DC-centric mechanism required to dissect inflammatory signaling or advance antileishmanial lead optimization.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B3237405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)NC(=O)C2=CC=CO2)C
InChIInChI=1S/C12H12N2O2/c1-8-6-9(2)13-11(7-8)14-12(15)10-4-3-5-16-10/h3-7H,1-2H3,(H,13,14,15)
InChIKeyXXRSWDBWKFKQEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide (JM34) Procurement-Relevant Baseline Profile


N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide (CAS 138914-64-4), also designated JM34, is a synthetic pyridinylamide derivative combining a 4,6-dimethylpyridin-2-yl pharmacophore with a furan-2-carboxamide moiety . This compound functions as a non-cyclooxygenase inhibitory anti-inflammatory agent that blocks TNF-α production through interaction with PKC-dependent ERK2 phosphorylation pathways [1], while also exhibiting in vitro and in vivo antileishmanial activity against multiple Leishmania species [2]. Unlike traditional NSAIDs, JM34 does not directly inhibit cyclooxygenase activity, establishing a mechanistically distinct profile within the arylcarboxamide class [1].

Why N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide Cannot Be Substituted with Other Arylcarboxamides


Arylcarboxamide analogs sharing the 4,6-dimethylpyridin-2-yl core exhibit sharply divergent biological activity profiles driven by the aryl substituent identity. The benzamide analog N-(4,6-dimethylpyridin-2-yl)benzamide demonstrates negligible antileishmanial activity even at 50 μM, whereas the furan-2-carboxamide (JM34) achieves potent inhibition with IC50 values of 28–30 μM [1]. Conversely, the 5-bromofuran-2-carboxamide analog (JM42) displays enhanced antileishmanial potency (IC50 25.9 μM) but introduces distinct P2X receptor antagonism not observed with JM34, highlighting that structural modifications fundamentally alter both target engagement and therapeutic windows [2]. Furthermore, JM34's non-COX inhibitory mechanism distinguishes it from classical NSAIDs, precluding functional substitution by COX inhibitors for applications requiring TNF-α suppression without cyclooxygenase blockade [3].

Quantitative Differentiation Evidence for N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide Procurement Decisions


In Vivo Antileishmanial Efficacy in Murine L. mexicana Infection

JM34 demonstrates consistent in vivo antileishmanial efficacy across multiple target organs in BALB/c mice infected with Leishmania mexicana. Following intraperitoneal administration of 10 mg/kg/day for 5 consecutive days, the compound achieved substantial reduction in amastigote burden [1]. In contrast, the benzamide analog exhibits only moderate inhibition of promastigotes even at 50 μM in vitro and lacks reported in vivo efficacy data, underscoring JM34's functional superiority within the series [2].

Antileishmanial Neglected Tropical Diseases In Vivo Efficacy

Species-Specific Antileishmanial Potency Across Leishmania donovani and L. braziliensis

JM34 exhibits differential antileishmanial potency depending on Leishmania species, with IC50 values of 29.9 μM against L. donovani and 28.3 μM against L. braziliensis promastigotes [1]. The 5-bromofuran-2-carboxamide analog (JM42) shows improved potency against L. donovani (IC50 25.9 μM) but reduced activity against L. braziliensis (IC50 36.6 μM), whereas the benzamide analog is essentially inactive at concentrations up to 50 μM [1]. This species-dependent profile informs organism-specific screening strategies.

Antileishmanial Species Selectivity IC50 Comparison

TNF-α Inhibition Without COX Suppression vs Classical NSAIDs

JM34 significantly inhibits TNF-α production from activated macrophages, whereas classical NSAIDs ibuprofen, flurbiprofen, and indomethacin significantly enhance TNF-α production under identical conditions [1]. This functional divergence arises from JM34's interaction with the PKC-dependent pathway of ERK2 phosphorylation without inhibiting cyclooxygenase activity . JM34 does not affect TNF-α production induced by calcium ionophore alone, confirming pathway specificity [1].

Anti-inflammatory TNF-α COX-sparing

Immunosuppressive Activity via Dendritic Cell Maturation Inhibition

JM34 inhibits peripheral blood mononuclear cell (PBMC) proliferation with an IC50 of 20 μM [1]. Mechanistically, this immunosuppression operates through inhibition of dendritic cell maturation, evidenced by complete blockade of MHC molecule up-regulation and significant reduction in CD83 expression [1]. Unlike classical immunosuppressive drugs such as cyclosporine or rapamycin, JM34 affects neither cytokine production nor IL-2R expression from activated T cell clones [1].

Immunosuppression Dendritic Cells Transplantation

In Vitro Activity Against L. mexicana Promastigotes and Intracellular Amastigotes

JM34 inhibits both extracellular promastigote and intracellular amastigote stages of Leishmania mexicana, with IC50 values of 69 ± 2 μM and 89 ± 9 μM, respectively [1]. While the absolute potency is modest, subsequent structural optimization replacing the amidic function with an imidazolidin-2-one moiety yielded derivatives with improved intracellular amastigote IC50 values of 13 ± 0.5 and 7 ± 3 μM, demonstrating JM34's utility as a tractable lead scaffold for further medicinal chemistry [1].

Antileishmanial Intracellular Pathogens Stage-Specific Activity

Evidence-Based Application Scenarios for N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide in Scientific Research


Antileishmanial Drug Discovery and Lead Optimization

JM34 serves as a validated lead scaffold for antileishmanial drug discovery, demonstrating in vivo efficacy in murine L. mexicana infection with ≥73% organ parasite reduction across spleen, liver, and lymph node following 10 mg/kg/day × 5 days IP administration [1]. The compound's balanced activity against both L. donovani (IC50 29.9 μM) and L. braziliensis (IC50 28.3 μM) promastigotes [2] makes it suitable for broad-spectrum antileishmanial screening programs, while its demonstrated tractability for structural optimization (imidazolidin-2-one derivatives achieving 7–13 μM intracellular amastigote IC50) [1] positions it as an attractive starting point for medicinal chemistry campaigns.

COX-Sparing Anti-Inflammatory Research

JM34 enables investigation of TNF-α suppression without concomitant cyclooxygenase inhibition, a profile unattainable with traditional NSAIDs. The compound significantly inhibits TNF-α production from activated macrophages, while ibuprofen, flurbiprofen, and indomethacin enhance TNF-α production [3]. This COX-sparing mechanism, operating through PKC-dependent ERK2 phosphorylation pathways , makes JM34 a valuable tool compound for dissecting inflammatory signaling networks and evaluating alternative anti-inflammatory strategies where COX inhibition is contraindicated or undesirable.

Dendritic Cell-Mediated Immunosuppression Studies

JM34 provides a mechanistically distinct immunosuppressive tool that inhibits dendritic cell maturation rather than directly suppressing T cell activation. The compound inhibits PBMC proliferation with an IC50 of 20 μM and completely blocks MHC molecule up-regulation while reducing CD83 expression on maturing DCs [4]. Unlike classical immunosuppressants (cyclosporine, rapamycin), JM34 does not alter cytokine production or IL-2R expression from activated T cell clones [4], enabling researchers to interrogate DC-centric immunosuppressive mechanisms relevant to transplantation and autoimmune disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.